2-Ethoxy-1-methylnaphthalene
Overview
Description
2-Ethoxy-1-methylnaphthalene is an organic compound with the molecular formula C13H14O. It is a derivative of naphthalene, where an ethoxy group is attached to the second carbon and a methyl group is attached to the first carbon of the naphthalene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1-methylnaphthalene typically involves the alkylation of 2-ethoxynaphthalene with methylating agents. One common method is the Friedel-Crafts alkylation, where 2-ethoxynaphthalene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of zeolite catalysts has also been explored to enhance the selectivity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-1-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Concentrated sulfuric acid for sulfonation at elevated temperatures.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
2-Ethoxy-1-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-methylnaphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-Methoxynaphthalene
- 1-Methylnaphthalene
- 2-Ethoxynaphthalene
Comparison: 2-Ethoxy-1-methylnaphthalene is unique due to the presence of both an ethoxy and a methyl group on the naphthalene ring. This dual substitution pattern can influence its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, 2-Methoxynaphthalene lacks the methyl group, which can affect its solubility and reactivity in certain chemical reactions.
Properties
IUPAC Name |
2-ethoxy-1-methylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-3-14-13-9-8-11-6-4-5-7-12(11)10(13)2/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDZIGRRVUFFEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305782 | |
Record name | 2-ethoxy-1-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100797-28-2 | |
Record name | 2-ethoxy-1-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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